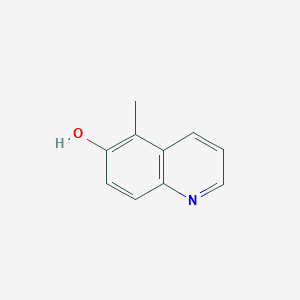

5-Methylquinolin-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-8-3-2-6-11-9(8)4-5-10(7)12/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSHOKDALOKFQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=CC=N2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methylquinolin 6 Ol and Its Derivatives

Classical and Contemporary Synthetic Routes to the Quinoline (B57606) Scaffold

The construction of the quinoline ring system has been dominated by several named reactions for over a century. These methods, while foundational, have been continuously adapted to create highly substituted and functionalized quinoline derivatives, including 5-Methylquinolin-6-ol.

The Skraup and Friedländer syntheses are two of the most traditional and versatile methods for generating the quinoline core. Their adaptation is crucial for producing specifically substituted products like this compound.

The Skraup synthesis , first reported by Czech chemist Zdenko Hans Skraup in 1880, typically involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene (B124822) or arsenic acid). organicreactions.orgnih.govwikipedia.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (B41778), cyclization, and finally oxidation to form the quinoline ring. pharmaguideline.com To synthesize methyl- and hydroxyl-substituted quinolines, a correspondingly substituted aniline is used as the precursor. For this compound, the logical starting material would be 4-amino-3-methylphenol. The orientation of the cyclization is directed by the position of the amino group on the benzene (B151609) ring. organicreactions.org However, reactions with meta-substituted anilines can often result in a mixture of 5- and 7-substituted quinoline products, posing a challenge for regioselectivity. researchgate.net The harsh, strongly acidic and oxidative conditions of the classical Skraup reaction can also be problematic for sensitive functional groups like hydroxyls, often requiring protecting group strategies. nih.gov

The Friedländer synthesis , discovered by Paul Friedländer in 1882, offers a more convergent approach by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). alfa-chemistry.comwikipedia.orgorganicreactions.org This reaction can be catalyzed by either acids or bases. researchgate.netjk-sci.com To produce this compound via this route, a precursor such as 2-amino-4-methyl-5-hydroxybenzaldehyde or a corresponding ketone would be required. The choice of the second carbonyl component determines the substitution pattern on the newly formed pyridine (B92270) ring. alfa-chemistry.com The primary advantage of the Friedländer synthesis is its unambiguous regiochemical outcome, as the connectivity of the final product is predetermined by the structures of the starting materials. However, the synthesis of the required substituted 2-aminoaryl carbonyl compounds can be complex. researchgate.net

| Synthesis | General Reactants | Catalyst/Conditions | Application for this compound |

| Skraup | Aromatic Amine + Glycerol + Oxidizing Agent | Concentrated H₂SO₄, Heat | Starting with 4-amino-3-methylphenol. |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl | Acid or Base Catalysis, Heat | Starting with 2-amino-4-methyl-5-hydroxybenzaldehyde. |

Beyond the classical named reactions, the formation of the this compound core can be achieved through the intramolecular cyclization of carefully designed acyclic precursors. These strategies involve building a linear molecule that already contains all the necessary atoms and functional groups, which then undergoes a ring-closing reaction to form the bicyclic quinoline system.

One such approach is the intramolecular Friedel-Crafts reaction. In a relevant synthesis of a 6-hydroxy-2(1H)-quinolinone, p-anisidine (B42471) was reacted with cinnamoyl chloride, and the resulting amide underwent an intramolecular Friedel-Crafts cyclization facilitated by aluminum trichloride. google.com A similar strategy could be envisioned for this compound, where a substituted aniline is acylated with a suitable three-carbon chain, followed by an acid-catalyzed cyclization that forms the pyridine ring.

A significant challenge in synthesizing this compound, particularly via the Skraup reaction with 4-amino-3-methylphenol, is achieving regioselectivity. The cyclization can potentially occur at either of the two positions ortho to the amino group, leading to a mixture of the desired 5-methyl and the isomeric 7-methyl product.

To overcome this, chemists have employed the use of blocking groups. A bromo substituent can be used as an effective blocking group due to its stability under Skraup reaction conditions and the relative ease of its subsequent removal. researchgate.net For a regioselective synthesis of this compound, one could start with 2-bromo-4-amino-3-methylphenol. The bulky bromo group at the C2 position would sterically hinder cyclization at that site, forcing the reaction to proceed exclusively at the C6 position, thus yielding a bromo-substituted precursor to this compound. The bromo group can then be removed through catalytic hydrogenation, affording the pure target compound. researchgate.net This strategic use of a temporary blocking group is a powerful tool for directing the outcome of classical quinoline syntheses.

Advanced Synthetic Strategies and Reaction Conditions

Modern organic synthesis has introduced more sophisticated methods that offer milder conditions, higher efficiency, and greater control over the synthesis of complex quinolines.

Catalysis plays a pivotal role in enhancing classical synthetic routes and enabling new transformations. In the context of the Friedländer synthesis, a wide array of catalysts have been developed to improve yields and broaden the substrate scope. These include Lewis acids, trifluoroacetic acid, and p-toluenesulfonic acid. wikipedia.orgnih.gov Innovations have also led to the use of iodine under solvent-free conditions and microwave irradiation to accelerate the reaction. alfa-chemistry.comjk-sci.com For instance, ceric ammonium (B1175870) nitrate (B79036) (10 mol%) has been shown to effectively catalyze the Friedländer annulation at ambient temperature. nih.gov Furthermore, the development of asymmetric Friedländer reactions using chiral catalysts has enabled the synthesis of chiral quinolines. nih.gov

For Skraup-type reactions, which are notoriously vigorous, moderators such as boric acid can be used to control the reaction rate. orgsyn.org More advanced catalytic systems have also been explored. Silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) have been reported to double the reaction yield and reduce the reaction time in the synthesis of 2-methyl-6-nitroquinoline (B57331) by stabilizing unstable intermediates on the acidic silica (B1680970) surface. nih.gov Transition-metal catalysis has opened new avenues for quinoline synthesis through C-H activation pathways. Rhodium and ruthenium catalysts can facilitate the cyclization between aniline derivatives and various partners under mild conditions, representing a modern alternative to the classical methods. mdpi.com

| Catalytic Approach | Reaction | Catalyst Example | Conditions | Advantage |

| Acid Catalysis | Friedländer | p-Toluenesulfonic acid | Solvent-free, Microwave | Rapid and efficient synthesis. jk-sci.com |

| Lewis Acid Catalysis | Friedländer | Ceric Ammonium Nitrate | Ambient Temperature | Mild conditions, wide functional group tolerance. nih.gov |

| Nanoparticle Catalysis | Skraup-type | Fe₃O₄@SiO₂ | Heat | Increased yield, reduced reaction time. nih.gov |

| Transition Metal Catalysis | C-H Activation | Ruthenium complexes | Mild | High efficiency and regioselectivity. mdpi.com |

The this compound scaffold often serves as a crucial intermediate in the total synthesis of more complex natural products or pharmacologically active molecules. researchgate.net A multi-step synthesis allows for the gradual construction of molecular complexity around the core quinoline structure.

A typical multi-step sequence might begin with the synthesis of the core this compound using one of the methods described previously. Following its formation, the hydroxyl and methyl groups, or the nitrogen atom, can be used as handles for further functionalization. For example, the hydroxyl group could be converted into an ether or ester, or it could direct further electrophilic substitution on the aromatic ring. The quinoline nitrogen can be alkylated or oxidized.

An example of such a sequence could involve the nucleophilic substitution of a precursor like 4-chloro-6-methylquinolin-2(1H)-one with reagents such as malononitrile (B47326) or ethyl cyanoacetate. researchgate.net The resulting products can then be utilized as versatile intermediates for a variety of cyclization reactions to prepare novel polyfunctionalized fused heterocyclic systems, such as thienoquinolinones or pyrazolylquinolinones. researchgate.net These multi-step approaches are essential for creating libraries of diverse quinoline analogs for biological screening and materials science applications. youtube.com

Optimization of Reaction Parameters for Yield and Selectivity

The efficient synthesis of this compound, like other substituted quinolines, is highly dependent on the careful optimization of reaction parameters. Classical methods such as the Skraup or Friedländer synthesis can be fine-tuned to maximize product yield and ensure high regioselectivity. Key parameters that are typically optimized include temperature, reaction time, catalyst type and loading, and solvent choice.

For instance, in a hypothetical Friedländer-type synthesis of this compound from 3-amino-4-methylphenol (B1265707) and a suitable β-dicarbonyl compound, a systematic approach to optimization is crucial. Researchers often employ experimental design methodologies to investigate the interplay of various factors. The choice of acid or base catalyst, its concentration, and the reaction temperature can dramatically influence the rate of the condensation and subsequent cyclization-dehydration steps.

The optimization process typically involves:

Screening of Catalysts: Various Lewis and Brønsted acids or bases are tested to identify the most effective catalyst for the specific substrates.

Temperature Adjustment: The reaction temperature is varied to find an optimal point that promotes the desired reaction without leading to decomposition or the formation of side products.

Time Course Studies: The reaction is monitored over time to determine the point of maximum conversion and to avoid prolonged reaction times that could decrease selectivity.

Solvent Selection: The polarity and boiling point of the solvent can affect reactant solubility and reaction kinetics. A range of solvents may be tested to find the one that provides the best balance of yield and ease of product isolation.

A representative, albeit illustrative, optimization study for a quinoline synthesis is summarized in the table below. While not specific to this compound, it demonstrates the typical effect of varying parameters on the reaction outcome.

| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | 80 | 12 | Ethanol | 25 |

| 2 | p-TsOH (10) | 80 | 8 | Ethanol | 65 |

| 3 | p-TsOH (10) | 100 | 4 | Ethanol | 78 |

| 4 | p-TsOH (10) | 100 | 4 | Toluene | 72 |

| 5 | p-TsOH (15) | 100 | 4 | Ethanol | 85 |

| 6 | p-TsOH (15) | 120 | 4 | Ethanol | 82 (decreased selectivity) |

This interactive table illustrates a hypothetical optimization process for a Friedländer synthesis. Data is representative of trends observed in quinoline synthesis.

Green Chemistry Principles in the Synthesis of this compound

In recent years, the principles of green chemistry have become integral to the development of synthetic methodologies for quinolines. The focus has shifted towards reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. tandfonline.com Traditional methods often require harsh conditions, toxic reagents, and volatile organic solvents, prompting the development of more sustainable alternatives. tandfonline.com

Solvent-Free and Microwave-Assisted Synthesis

A significant advancement in the green synthesis of quinoline derivatives is the adoption of solvent-free reaction conditions and microwave irradiation. niscpr.res.inresearchgate.net Microwave-assisted organic synthesis (MAOS) often leads to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. asianpubs.orgnih.gov The direct interaction of microwave energy with polar molecules allows for rapid and uniform heating, which can accelerate reaction rates.

For the synthesis of hydroxyquinolines, microwave-assisted protocols have proven highly effective. For example, the synthesis of 4-methyl-2-hydroxy- and 2-methyl-4-hydroxyquinolines from anilines and ethyl acetoacetate (B1235776) has been efficiently achieved under microwave irradiation without a solvent. niscpr.res.in This approach eliminates the need for volatile and often toxic organic solvents, thereby reducing the environmental impact of the synthesis. tandfonline.com A similar strategy could be envisioned for the synthesis of this compound, potentially involving the reaction of an appropriate aminophenol derivative with a β-ketoester under microwave irradiation.

| Method | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | Reflux in Ethanol, 80°C | 6-8 hours | 60-70 | [Hypothetical] |

| Microwave Irradiation | Solvent-free, 120°C, 300W | 5-10 minutes | 85-95 | Based on niscpr.res.innih.gov |

This interactive table compares conventional heating with microwave-assisted synthesis for a representative hydroxyquinoline synthesis, highlighting the typical advantages of the latter.

Sustainable Catalysis in Quinoline Derivatization

The choice of catalyst plays a pivotal role in the sustainability of a chemical process. The development of reusable, non-toxic, and highly efficient catalysts is a key goal of green chemistry. In the context of quinoline synthesis, particularly the Friedländer annulation, significant progress has been made in replacing traditional homogeneous acid catalysts like sulfuric acid or hydrochloric acid with more sustainable alternatives. nih.gov

Heterogeneous catalysts, such as zeolites and solid-supported acids, offer several advantages, including ease of separation from the reaction mixture, potential for recycling, and reduced corrosion and waste generation. rsc.org For instance, Hβ zeolite has been successfully employed as a catalyst for the synthesis of 2,4-disubstituted quinolines under solvent-free conditions. rsc.org Similarly, Nafion NR50, a reusable solid acid catalyst, has been shown to efficiently mediate the Friedländer synthesis of polysubstituted quinolines under microwave irradiation in an environmentally friendly solvent like ethanol. organic-chemistry.org

Metal-free heterogeneous catalysts are also gaining prominence. Brønsted acid-functionalized graphitic carbon nitride (g-C3N4) has been demonstrated as a highly effective and recyclable catalyst for the Friedländer synthesis, showcasing superior activity compared to many traditional catalysts. nih.gov The application of such sustainable catalytic systems to the synthesis of this compound could significantly improve the environmental profile of its production.

| Catalyst | Catalyst Type | Key Advantages | Applicable Reaction | Reference |

|---|---|---|---|---|

| Hβ Zeolite | Heterogeneous Solid Acid | Reusable, Solvent-free conditions | Friedländer Synthesis | rsc.org |

| Nafion NR50 | Solid Acid Polymer | Reusable, High Yields, Microwave compatible | Friedländer Synthesis | organic-chemistry.org |

| g-C3N4-SO3H | Metal-free Heterogeneous Acid | Recyclable, High surface acidity, Mild conditions | Friedländer Synthesis | nih.gov |

| Molybdenum-based | Homogeneous Metal Catalyst | Waste reduction byproduct incorporation | Friedländer Synthesis | dntb.gov.ua |

This interactive table summarizes various sustainable catalysts used in quinoline synthesis, highlighting their advantages and applications.

Chemical Reactivity and Derivatization of 5 Methylquinolin 6 Ol

Electrophilic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings. In 5-Methylquinolin-6-ol, the electron-rich nature of the benzene (B151609) portion of the quinoline ring, enhanced by the hydroxyl and methyl groups, facilitates these reactions.

Halogenation and Nitration Studies

Halogenation and nitration introduce key functional groups that are valuable for further synthetic modifications.

Halogenation: The halogenation of quinoline derivatives, particularly those with activating groups, is a well-established process. For hydroxyquinolines, direct halogenation often occurs readily. For instance, 8-hydroxyquinoline (B1678124) can be chlorinated at the 5- and 7-positions. Given the structure of this compound, the primary site for halogenation would be the C-7 position, driven by the strong directing effect of the C-6 hydroxyl group. Milder, metal-free halogenation methods using reagents like trihaloisocyanuric acids (TCCA for chlorination, TBCA for bromination) have been developed for the regioselective halogenation of 8-substituted quinolines at the C-5 or C-7 positions, demonstrating high yields and functional group tolerance under ambient conditions. Similar conditions would likely prove effective for the C-7 halogenation of this compound.

Nitration: Nitration of phenols and their derivatives typically proceeds under acidic conditions using nitric acid, often in the presence of sulfuric acid. The nitration of 8-hydroxyquinoline with dilute nitric acid can lead to the formation of 5,7-dinitro-8-hydroxyquinoline, suggesting that the ring is highly activated. For this compound, nitration is expected to occur at the C-7 position. The reaction conditions would need to be carefully controlled to prevent over-nitration or oxidation. Studies on the nitration of N-protected tetrahydroquinoline have shown that regioselectivity can be precisely controlled, achieving nitration at the 6-position. This highlights the importance of reaction conditions and substituents in directing the outcome of nitration on the quinoline scaffold.

| Reaction | Typical Reagents | Predicted Major Product | Reference/Analogy |

| Chlorination | Cl₂, TCCA, SO₂Cl₂ | 7-Chloro-5-methylquinolin-6-ol | |

| Bromination | Br₂, TBCA, NBS | 7-Bromo-5-methylquinolin-6-ol | |

| Nitration | HNO₃, H₂SO₄ | 5-Methyl-7-nitroquinolin-6-ol |

Sulfonation and Other Electrophilic Functionalizations

Sulfonation: The sulfonation of quinoline typically requires harsh conditions, such as heating with fuming sulfuric acid. The position of substitution is highly dependent on temperature. For example, the sulfonation of quinoline at 220°C yields quinoline-8-sulfonic acid, while at 300°C, the thermodynamically more stable quinoline-6-sulfonic acid is the main product. For 2-methylquinoline, the sulfonic acid group is preferentially introduced at the 6-position under thermodynamic control. In the case of this compound, the presence of the activating hydroxyl group would facilitate sulfonation under milder conditions compared to unsubstituted quinoline. The reaction would likely yield this compound-7-sulfonic acid as the kinetically controlled product, with potential rearrangement to a thermodynamically more stable isomer at higher temperatures.

Other Electrophilic Functionalizations: Reactions such as Friedel-Crafts alkylation and acylation are also key electrophilic aromatic substitution reactions. However, these reactions often face challenges with quinoline substrates. The nitrogen atom can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring system towards substitution. Despite this, for highly activated systems like this compound, these reactions might be feasible at the C-7 position under carefully optimized conditions.

| Reaction | Typical Reagents | Predicted Major Product | Reference/Analogy |

| Sulfonation | H₂SO₄, SO₃ | 5-Methyl-6-hydroxyquinoline-7-sulfonic acid | |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-Acyl-5-methylquinolin-6-ol (potential for low yield) |

Nucleophilic Substitution Reactions and Transformations

The reactivity of this compound in nucleophilic reactions is centered on the hydroxyl group and on halogenated derivatives prepared via electrophilic substitution.

Reactivity at the Hydroxyl Group

The hydroxyl group at C-6 is a versatile functional handle for derivatization. As a nucleophile, it can undergo several key transformations.

Etherification: The phenolic hydroxyl can be converted into an ether, most commonly via the Williamson ether synthesis. This involves deprotonation with a base (e.g., NaH, K₂CO₃) to form a phenoxide, which then displaces a halide from an alkyl halide to form an ether (O-alkylation).

Esterification: Reaction with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, will convert the hydroxyl group into an ester.

Silyl (B83357) Ether Formation: The hydroxyl group can be protected by converting it into a silyl ether using reagents like chlorodiethylsilane. This reaction is often highly selective for hydroxyl groups even in the presence of other nucleophilic moieties.

| Reaction Type | Reagents | Product Type | Reference/Analogy |

| O-Alkylation | 1. Base (NaH, K₂CO₃) 2. Alkyl halide (R-X) | 6-Alkoxy-5-methylquinoline | |

| O-Acylation | Acyl chloride (RCOCl), Base | 6-Acyloxy-5-methylquinoline | General Phenol Reactivity |

| Silylation | R₃SiCl, Base | 5-Methyl-6-(trialkylsilyloxy)quinoline |

Reactions Involving Halogenated this compound Derivatives

Once a halogen atom is installed on the quinoline ring, for example at the C-7 position, it can be susceptible to nucleophilic aromatic substitution (SₙAr). While the quinoline ring itself does not strongly activate halogens for displacement, the presence of other functional groups can influence reactivity. Nucleophiles such as amines, alkoxides, and thiolates could potentially displace a halogen at the C-7 position, although this may require forcing conditions or the presence of a catalyst (e.g., copper-catalyzed Buchwald-Hartwig amination).

Oxidation and Reduction Pathways of this compound

Oxidation: Phenols are susceptible to oxidation, and under certain conditions, can be oxidized to quinones. However, the quinoline ring system itself exhibits high thermal and oxidative stability. The oxidation of 5-aminoquinoline (B19350) using ammonium (B1175870) persulfate has been shown to yield oligomeric products with phenazine-like units, indicating that the quinoline ring can undergo oxidative coupling. For this compound, oxidation could potentially lead to the formation of a quinone-type structure or result in oxidative polymerization, depending on the oxidant and reaction conditions.

Reduction: The most common reduction reaction for the quinoline ring is the catalytic hydrogenation of the nitrogen-containing pyridine ring. This reaction typically employs catalysts like platinum, palladium, or nickel and results in the formation of a 1,2,3,4-tetrahydroquinoline (B108954) derivative. The benzene ring is generally resistant to reduction under these conditions. Therefore, the reduction of this compound would be expected to yield 5-Methyl-1,2,3,4-tetrahydroquinolin-6-ol.

Oxidation of the Methyl Group

The methyl group at the C5 position of the quinoline ring is susceptible to oxidation, a common reaction for alkyl substituents on aromatic and heteroaromatic rings. This transformation can yield progressively more oxidized products, including the corresponding alcohol, aldehyde, and carboxylic acid. The specific product obtained is dependent on the choice of oxidizing agent and the reaction conditions employed.

Research on substituted methylquinolines has demonstrated that the methyl group can be selectively functionalized. For instance, palladium-catalyzed aerobic oxidation has been effectively used to convert substituted 8-methylquinolines into their corresponding 8-quinolylmethyl acetates in high yields, with the carboxylic acid being a minor byproduct. researchgate.netrsc.org This type of regioselective C-H functionalization is typically performed in a solution of acetic acid and acetic anhydride, using a Pd(II) complex as the catalyst. researchgate.netrsc.org It is anticipated that the methyl group of this compound would undergo a similar transformation under these conditions.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are known to oxidize methyl groups on quinoline rings directly to carboxylic acids. youtube.com The oxidation of 4-methylquinoline (B147181) to quinoline-4-carboxylic acid illustrates that the methyl group is generally more reactive towards oxidation than the quinoline ring system itself. pvamu.edu

| Substrate Analog | Reagent/Catalyst | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 8-Methylquinoline | Pd(acac)₂ / H₂hpda, O₂ | AcOH-Ac₂O, 80°C | 8-Quinolylmethyl acetate | rsc.org |

| 2-Methylquinoline | SeO₂ | Dioxane, reflux | Quinoline-2-carbaldehyde | acs.orgnih.gov |

| 4-Methylquinoline | Chromic acid | - | Quinoline-4-carboxylic acid | pvamu.edu |

Reduction of the Quinoline Ring System

The quinoline ring system can undergo reduction, typically involving the hydrogenation of the nitrogen-containing pyridine ring. The benzene ring is more resistant to reduction due to its higher aromaticity and requires more forcing conditions. Selective reduction of the pyridine moiety yields 1,2,3,4-tetrahydroquinoline derivatives, which are important structural motifs in many biologically active compounds.

Modern catalytic methods allow for the highly selective and efficient hydrogenation of quinolines. For example, a nitrogen-doped carbon-supported palladium (Pd/CN) catalyst has been shown to effectively catalyze the hydrogenation of various quinolines to their corresponding 1,2,3,4-tetrahydroquinolines under relatively mild conditions (50 °C, 20 bar H₂). rsc.org Another advanced method involves the electrocatalytic hydrogenation using a fluorine-modified cobalt catalyst, which utilizes water as the hydrogen source and operates at ambient temperature and pressure. nih.gov This process demonstrates high selectivity for the 1,2,3,4-tetrahydroquinoline product with excellent yields. nih.gov These methodologies are expected to be applicable to this compound, leading to the formation of 5-methyl-1,2,3,4-tetrahydroquinolin-6-ol.

| Catalyst System | Hydrogen Source | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Fluorine-modified Cobalt (Co-F) | H₂O | Ambient temperature and pressure | 1,2,3,4-Tetrahydroquinoline | nih.gov |

| Palladium on Nitrogen-doped Carbon (Pd/CN) | H₂ (20 bar) | 50°C | 1,2,3,4-Tetrahydroquinoline | rsc.org |

Formation of Heterocyclic Ring Systems Fused with this compound

The structure of this compound, with its reactive hydroxyl group and adjacent C7 position on the electron-rich benzene ring, serves as an excellent foundation for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve building a new ring onto the existing quinoline framework.

Drawing parallels from the reactivity of other hydroxyquinolines, several synthetic strategies can be envisioned. For example, derivatives of 8-hydroxyquinoline have been used to construct fused 1,3,4-oxadiazole (B1194373) rings through intramolecular cyclization of a hydrazide intermediate. mdpi.com Another approach involves the condensation of an amino-substituted hydroxyquinoline with an aldehyde followed by intramolecular cyclization to create fused benzothiazole (B30560) systems. mdpi.com

Furthermore, cyclization reactions can be designed to build rings that incorporate both the hydroxyl group and an adjacent position. For instance, the cyclization of 8-hydroxy-5-nitro-1,2,3,4-tetrahydroquinoline-7-carboxamides has been reported to yield fused oxazinone rings, specifically 10-methyl-6-nitro-2,3,7,8,9,10-hexahydro-4H- mdpi.comelsevierpure.com-oxazino[5,6-h]quinolin-4-ones. researchgate.net This demonstrates that substituents ortho to the hydroxyl group can be key intermediates for ring-closing reactions. Applying this principle, functionalization at the C7 position of this compound could pave the way for the synthesis of novel heterocyclic systems fused to the [g] face of the quinoline core.

| Starting Material Analog | Reaction Type | Fused Ring System Formed | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline derivative | Intramolecular cyclization | 1,3,4-Oxadiazole | mdpi.com |

| Amino-8-hydroxyquinoline | Condensation/Intramolecular cyclization | Benzothiazole | mdpi.com |

| 8-Hydroxy-tetrahydroquinoline-7-carboxamide | Cyclization | mdpi.comelsevierpure.comOxazino[5,6-h]quinolin-4-one | researchgate.net |

Table of Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₉NO |

| 8-Methylquinoline | C₁₀H₉N |

| 8-Quinolylmethyl acetate | C₁₂H₁₁NO₂ |

| 2-Methylquinoline | C₁₀H₉N |

| Quinoline-2-carbaldehyde | C₁₀H₇NO |

| 4-Methylquinoline | C₁₀H₉N |

| Quinoline-4-carboxylic acid | C₁₀H₇NO₂ |

| 1,2,3,4-Tetrahydroquinoline | C₉H₁₁N |

| 5-Methyl-1,2,3,4-tetrahydroquinolin-6-ol | C₁₀H₁₃NO |

| 8-Hydroxyquinoline | C₉H₇NO |

Structure Activity Relationship Sar Studies of 5 Methylquinolin 6 Ol Derivatives

Impact of Substituent Effects on Reactivity and Molecular Interactions

The reactivity and nature of molecular interactions of 5-Methylquinolin-6-ol derivatives are significantly influenced by the presence and position of various substituents on the quinoline (B57606) scaffold. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can alter the electron density distribution across the aromatic system, thereby affecting the molecule's ability to engage in various non-covalent interactions such as hydrogen bonding, and van der Waals forces with biological macromolecules.

The introduction of different functional groups at various positions on the this compound core can modulate its physicochemical properties, including lipophilicity, polarity, and hydrogen bonding capacity. For instance, the addition of halogen atoms can enhance lipophilicity and potentially lead to halogen bonding interactions, which are increasingly recognized for their role in ligand-protein binding. Studies on related hydroxyquinoline systems have shown that the nature and position of substituents can dramatically alter biological activities, such as antimicrobial or anticancer effects. While specific data for this compound is limited, general principles suggest that strategic placement of substituents can optimize target engagement.

Below is a hypothetical data table illustrating how different substituents might influence the electronic properties and potential biological activity of this compound derivatives, based on established principles of medicinal chemistry.

| Substituent at C-2 | Substituent at C-4 | Hammett Constant (σp) of C-4 Substituent | Predicted Change in Reactivity | Potential Impact on Molecular Interactions |

| -H | -H | 0.00 | Baseline | Standard hydrogen bonding and π-π stacking |

| -CH3 | -OCH3 | -0.27 | Increased nucleophilicity | Enhanced hydrogen bond acceptor capability |

| -H | -Cl | 0.23 | Increased electrophilicity | Potential for halogen bonding |

| -Br | -NO2 | 0.78 | Significantly increased electrophilicity | Stronger dipole-dipole interactions |

Note: This table is illustrative and based on general chemical principles, not on specific experimental data for this compound.

Conformational Analysis and Tautomerism of this compound

Furthermore, hydroxyquinolines, including this compound, can exist in different tautomeric forms. The phenolic hydroxyl group at the 6-position can undergo keto-enol tautomerism, leading to the formation of a quinolone structure. The equilibrium between the enol (hydroxy) and keto (oxo) forms can be influenced by the solvent environment and the electronic nature of other substituents on the ring. The different tautomers present distinct electronic and hydrogen bonding properties, which can lead to differential binding affinities for their biological targets.

Computational studies on similar hydroxyquinoline systems have been employed to predict the relative stabilities of different tautomers and conformers. These studies help in understanding which form is likely to be biologically active. For this compound, it is hypothesized that the enol form is predominant under physiological conditions, but the potential role of the keto tautomer in biological activity cannot be discounted and warrants further investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can be invaluable for predicting the activity of novel analogs and for guiding the rational design of more potent compounds.

In a typical QSAR study, a set of known this compound derivatives with their corresponding biological activities would be used to develop a model. Various molecular descriptors, which quantify different aspects of the molecular structure such as electronic, steric, and hydrophobic properties, are calculated for each compound. Statistical methods are then employed to identify the descriptors that are most correlated with the biological activity.

A hypothetical QSAR equation for a series of this compound derivatives might take the form:

log(1/C) = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

Where:

log(1/C) is the biological activity (e.g., inhibitory concentration).

logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

LUMO is the energy of the Lowest Unoccupied Molecular Orbital (an electronic descriptor).

MR is the molar refractivity (a steric descriptor).

β₀, β₁, β₂, and β₃ are regression coefficients determined from the analysis.

Such models can provide insights into the key structural features required for activity. For example, a positive coefficient for logP would suggest that increasing hydrophobicity is beneficial for activity, up to a certain point. These models serve as a powerful tool in the iterative process of drug design, allowing for the prioritization of synthetic targets and reducing the need for extensive trial-and-error synthesis and testing. While specific QSAR models for this compound are not yet widely reported in the literature, the principles of QSAR are directly applicable to the rational design of its derivatives.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (HR-NMR) Spectroscopy for Isomer Differentiation and Connectivity

High-Resolution Nuclear Magnetic Resonance (HR-NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 5-Methylquinolin-6-ol. It provides detailed information about the chemical environment of individual atoms and their connectivity, which is crucial for distinguishing it from its structural isomers, such as 6-methylquinolin-5-ol or 8-methylquinolin-7-ol.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling patterns. For this compound, characteristic signals for the aromatic protons, the methyl group protons, and the hydroxyl proton would be observed. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitrogen atom in the quinoline (B57606) ring system.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the coupling network of the aromatic protons on both the benzene (B151609) and pyridine (B92270) rings, helping to trace the proton sequence around the quinoline core. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comsdsu.edu This allows for the direct assignment of carbon resonances based on the already assigned proton signals.

A hypothetical assignment of the ¹H and ¹³C NMR chemical shifts for this compound, based on known data for similar quinoline derivatives, is presented in the interactive table below.

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H-¹H) | HMBC Correlations (¹H-¹³C) |

| 2 | ~8.5 | ~150 | H3 | C3, C4, C8a |

| 3 | ~7.3 | ~122 | H2, H4 | C2, C4, C4a |

| 4 | ~8.0 | ~136 | H3 | C2, C4a, C5, C8a |

| 5-CH₃ | ~2.5 | ~18 | - | C4a, C5, C6 |

| 6-OH | ~9.5 | - | - | C5, C6, C7 |

| 7 | ~7.2 | ~115 | H8 | C5, C6, C8, C8a |

| 8 | ~7.8 | ~128 | H7 | C4a, C6, C7, C8a |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

While the quinoline ring system is largely planar, the orientation of the hydroxyl proton can be of interest. Nuclear Overhauser Effect (NOE) spectroscopy, a technique that detects through-space interactions between protons that are close to each other, can provide insights into the preferred conformation in solution. For instance, an NOE correlation between the hydroxyl proton and the proton at position 7 could suggest a specific orientation of the -OH group. The non-exchangeable protons of quinolines have been shown to exhibit concentration-dependent chemical shift changes in ¹H-NMR studies, which can be attributed to dipole-dipole and π-π stacking interactions between quinoline molecules. uncw.edu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

In the FT-IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding. Aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. nih.govscialert.net The C=C and C=N stretching vibrations of the quinoline ring would give rise to a series of bands in the 1400-1650 cm⁻¹ region. The C-O stretching vibration of the phenol group would be observed in the 1200-1300 cm⁻¹ range. The in-plane and out-of-plane bending vibrations of the C-H bonds and the ring deformation modes would populate the fingerprint region below 1400 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations often produce strong and sharp signals, aiding in the detailed analysis of the quinoline core. The methyl group would also exhibit characteristic C-H stretching and bending vibrations.

A table of expected vibrational frequencies for this compound is provided below, based on data for similar compounds like 6-methylquinoline and 8-hydroxyquinoline (B1678124). nih.govresearchgate.netscispace.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3200-3600 (broad) | FT-IR |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Methyl C-H Stretch | 2850-3000 | FT-IR, Raman |

| C=C/C=N Ring Stretch | 1400-1650 | FT-IR, Raman |

| C-O Stretch | 1200-1300 | FT-IR |

| C-H In-plane Bend | 1000-1300 | FT-IR, Raman |

| C-H Out-of-plane Bend | 700-900 | FT-IR, Raman |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Binding Studies

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure of this compound and can be used to study its interactions with other molecules.

The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands corresponding to π-π* and n-π* electronic transitions within the quinoline ring system. The position and intensity of these bands can be sensitive to the solvent polarity and pH due to the presence of the hydroxyl group and the nitrogen atom. For the related N-methyl-6-hydroxyquinolinium cation, absorbance maxima have been observed around 358-364 nm in various alcohols. ijcrt.org

Upon excitation with UV light, this compound is expected to exhibit fluorescence. The emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift). The fluorescence properties, such as the quantum yield and lifetime, are also highly dependent on the environment. For instance, the N-methyl-6-hydroxyquinolinium cation shows dual emission bands at 460 nm and 610 nm in alcohols, indicative of excited-state proton transfer (ESPT). ijcrt.org

The fluorescence of this compound can be quenched by various mechanisms upon interaction with other molecules (quenchers). Understanding these mechanisms is crucial for developing sensory applications.

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. This process is diffusion-controlled and can be described by the Stern-Volmer equation. mdpi.com

Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This reduces the concentration of the fluorophore available for excitation. nih.gov

By analyzing the fluorescence intensity and lifetime as a function of quencher concentration and temperature, the dominant quenching mechanism can be elucidated.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that can occur between a donor fluorophore and an acceptor chromophore when they are in close proximity (typically 1-10 nm). youtube.compeulen.xyz The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring molecular distances.

This compound, with its fluorescence properties, could potentially act as a donor or an acceptor in a FRET pair. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. By covalently linking this compound to a biological molecule or another fluorophore, FRET can be used to study conformational changes, binding events, and other dynamic processes. The efficiency of energy transfer can be determined by measuring the quenching of the donor's fluorescence or the sensitized emission of the acceptor. nih.gov

X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and conformational details. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be constructed, from which the atomic positions are resolved.

While specific crystallographic data for this compound is not publicly available, the analysis of closely related quinoline structures, such as the new monoclinic polymorph of 8-hydroxyquinoline, provides insight into the expected structural features. For such a compound, molecules are observed to be planar, with the hydroxy H atom forming an intramolecular hydrogen bond with the quinoline's nitrogen atom. In the crystal lattice, these molecules can form centrosymmetric dimers through intermolecular hydrogen bonds. These dimers are further organized into a three-dimensional framework by π–π stacking and C—H⋯π interactions.

A hypothetical crystal data table for a quinoline derivative, based on published data for analogous structures, is presented below to illustrate the type of information obtained from such an analysis.

| Parameter | Value |

|---|---|

| Empirical formula | C9 H7 N O |

| Formula weight | 145.16 |

| Crystal system | Monoclinic |

| Space group | P21/n |

| a (Å) | 6.620 (3) |

| b (Å) | 9.243 (4) |

| c (Å) | 11.070 (4) |

| β (°) | 90.718 (6) |

| Volume (ų) | 677.3 (5) |

| Z | 4 |

Mass Spectrometry (e.g., ESI-MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for polar molecules like this compound, as it allows for soft ionization, typically preserving the molecular ion. The molecular ion peak confirms the molecular weight of the compound. Furthermore, tandem mass spectrometry (MS/MS) induces fragmentation of the molecular ion, providing valuable information about the compound's structure.

The fragmentation of quinoline derivatives is well-documented. For this compound (MW: 159.19 g/mol ), the protonated molecular ion [M+H]⁺ would be observed at m/z 160. The fragmentation pattern can be inferred from related structures. The fragmentation of monohydroxyquinolines typically involves the loss of carbon monoxide (CO, 28 Da). For methylquinolines, a common fragmentation pathway is the loss of a hydrogen radical followed by the expulsion of hydrogen cyanide (HCN, 27 Da).

Based on these principles, the ESI-MS/MS spectrum of this compound would be expected to show a primary loss of CO from the phenol moiety, leading to a fragment at m/z 132. Subsequent fragmentation could involve the quinoline ring system.

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 160 | [M+H]⁺ | - |

| 132 | [M+H - CO]⁺ | CO (28 Da) |

| 117 | [M+H - CO - CH3]⁺ | CO (28 Da), CH3 (15 Da) |

| 104 | [M+H - CO - HCN]⁺ | CO (28 Da), HCN (27 Da) |

Advanced Analytical Techniques for Compound and Interaction Characterization

Electrochemical techniques are crucial for studying the interaction of molecules with metal surfaces, particularly in the context of corrosion inhibition. Quinoline derivatives are known to be effective corrosion inhibitors for metals like steel in acidic environments, an application where this compound could be investigated.

Potentiodynamic Polarization: This technique measures the current response of a metal sample to a controlled change in its electrical potential. The resulting Tafel plot provides key parameters such as the corrosion potential (Ecorr) and corrosion current density (Icorr). A decrease in Icorr in the presence of an inhibitor indicates a reduction in the corrosion rate. Inhibitors can be classified as anodic, cathodic, or mixed-type based on their effect on the anodic and cathodic branches of the polarization curve. For quinoline derivatives, they typically act as mixed-type inhibitors, suppressing both the metal dissolution (anodic) and hydrogen evolution (cathodic) reactions. jmaterenvironsci.comias.ac.in

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the electrochemical processes occurring at the metal/solution interface. By applying a small amplitude AC signal over a range of frequencies, an impedance spectrum (Nyquist plot) is generated. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of the inhibitor signify the formation of a protective adsorbed film on the metal surface. ktu.lt This film acts as a barrier to the corrosive species.

The following tables present typical data obtained from electrochemical studies of quinoline derivatives as corrosion inhibitors for mild steel in 1 M HCl, illustrating the expected performance of this compound.

| Concentration (M) | Ecorr (mV vs. SCE) | Icorr (μA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | -480 | 1050 | - |

| 1x10⁻⁵ | -475 | 210 | 80.0 |

| 1x10⁻⁴ | -472 | 95 | 91.0 |

| 1x10⁻³ | -468 | 42 | 96.0 |

| Concentration (M) | Rct (Ω·cm²) | Cdl (μF/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | 50 | 120 | - |

| 1x10⁻⁵ | 250 | 65 | 80.0 |

| 1x10⁻⁴ | 550 | 40 | 90.9 |

| 1x10⁻³ | 1200 | 25 | 95.8 |

Scanning Electron Microscopy (SEM): SEM is a powerful imaging technique that provides high-resolution images of a sample's surface topography. In the context of surface interaction studies, SEM is used to visualize the morphology of a metal surface before and after exposure to a corrosive environment, with and without an inhibitor. A metal surface exposed to acid without an inhibitor will typically show a rough and damaged surface characteristic of significant corrosion. In contrast, a surface protected by an effective inhibitor like a quinoline derivative will appear much smoother, indicating the presence of a protective film that mitigates the corrosive attack. najah.edu

Energy Dispersive X-ray Spectroscopy (EDX): EDX, often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. It identifies the elements present in a specific area of the sample by detecting the characteristic X-rays emitted when the sample is bombarded with the SEM's electron beam. When analyzing a metal surface treated with this compound, EDX analysis can confirm the presence of the inhibitor film by detecting the constituent elements of the molecule—carbon (C), nitrogen (N), and oxygen (O)—in addition to the elements of the metal substrate (e.g., iron, Fe). This provides direct evidence of the inhibitor's adsorption onto the surface. electrochemsci.org

Computational and Theoretical Investigations of 5 Methylquinolin 6 Ol

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern quantum chemistry, balancing computational cost and accuracy for the study of molecular systems. mdpi.comscirp.org It is used to determine electronic properties by calculating the electron density of a molecule, which in turn allows for the prediction of its structure, reactivity, and various spectroscopic properties. scirp.orgarxiv.org The hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a Pople-style basis set such as 6-31G(d,p) or 6-311++G(d,p) is a common and reliable level of theory for such investigations on organic molecules, including quinoline (B57606) derivatives. mdpi.comnih.gov

The first step in most computational studies is geometry optimization, a process that locates the minimum energy structure of a molecule on its potential energy surface. mdpi.com This procedure adjusts the bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional arrangement, known as the equilibrium geometry. For 5-Methylquinolin-6-ol, this would involve optimizing the positions of all atoms to find its most stable tautomeric and conformational state.

Conformational analysis is essential for flexible molecules to identify different low-energy conformers that may exist in equilibrium. memphis.edumdpi.com While the quinoline core of this compound is rigid, rotation around the C-O bond of the hydroxyl group and the C-C bond of the methyl group could lead to different conformers. DFT calculations can determine the relative energies of these conformers, identifying the global minimum and assessing the energy barriers for interconversion. researchgate.net Studies on related methyl-substituted quinolines have successfully employed DFT methods to determine their optimized structures. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline Ring System (Based on DFT Calculations for Quinoline) This table provides typical bond length and angle values for the core quinoline structure, as specific experimental or calculated data for this compound were not available in the searched literature.

| Parameter | Bond/Angle | Value (Å / °) |

| Bond Length | C2-C3 | 1.36 |

| C3-C4 | 1.42 | |

| C4-C4a | 1.41 | |

| C5-C6 | 1.42 | |

| C8a-N1 | 1.37 | |

| Bond Angle | C2-N1-C8a | 117.5 |

| C2-C3-C4 | 120.9 | |

| C5-C6-C7 | 120.7 | |

| C4a-C8a-N1 | 122.5 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. scirp.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. niscpr.res.in Conversely, a small energy gap indicates that the molecule is more reactive. These orbital energies are routinely calculated using DFT. nih.gov For this compound, the presence of the electron-donating hydroxyl (-OH) and methyl (-CH3) groups is expected to raise the HOMO energy level and potentially decrease the HOMO-LUMO gap compared to unsubstituted quinoline, suggesting enhanced reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for Quinoline Calculated at the B3LYP/6-31+G(d,p) level of theory as a representative example for the quinoline scaffold. scirp.org

| Parameter | Energy (eV) |

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| Energy Gap (ΔE) | 4.830 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. uni-muenchen.de It illustrates the charge distribution by mapping the electrostatic potential onto the electron density surface. wolfram.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, identifying them as primary sites for electrophilic interaction.

For a more quantitative prediction of local reactivity, the Fukui function is employed. nih.gov Derived from DFT, the Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. Condensed Fukui functions are used to determine the reactivity of individual atomic sites: ymerdigital.com

fk+ : For nucleophilic attack (measures reactivity when an electron is added).

fk- : For electrophilic attack (measures reactivity when an electron is removed).

fk0 : For radical attack.

The site with the highest value for a particular Fukui function is predicted to be the most reactive for that type of attack. Studies on other quinoline derivatives have successfully used Fukui functions to pinpoint the most reactive atoms. researchgate.netasianpubs.org

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly by the solvent. Computational methods can model these effects by calculating the solvation energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used in conjunction with DFT to estimate these energies and to optimize molecular geometries in solution. researchgate.net These calculations are vital for comparing theoretical predictions with experimental data, which are often obtained in solution.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the system evolves. This technique is invaluable for conformational sampling, especially for larger, more flexible molecules, as it can explore the potential energy surface and identify various accessible conformations and the transitions between them. memphis.edu

For this compound, MD simulations could be used to study its conformational flexibility in different environments (e.g., in a water box to simulate aqueous solution). Furthermore, MD is a powerful tool for investigating intermolecular interactions, such as the formation of hydrogen bonds between this compound and solvent molecules or its binding mode within a biological receptor. nih.gov

Quantum Chemical Descriptors and Global Reactivity Indices

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO).

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

These descriptors are powerful for comparing the reactivity of different molecules. A higher chemical potential, greater softness, and higher electrophilicity index generally correlate with increased reactivity. scirp.org

Table 3: Illustrative Global Reactivity Descriptors for a Quinoline Derivative Values are derived from theoretical HOMO and LUMO energies and serve as a representative example.

| Descriptor | Formula | Illustrative Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.231 |

| Chemical Hardness (η) | ELUMO - EHOMO | 4.830 |

| Global Softness (S) | 1 / η | 0.207 |

| Electrophilicity Index (ω) | μ² / (2η) | 1.854 |

Molecular Docking Studies for Ligand-Target Binding Modes (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This in silico method is instrumental in drug discovery and molecular biology for understanding and predicting the interaction between a ligand and its target protein at the atomic level. While specific molecular docking studies focusing exclusively on this compound are not extensively documented in the available literature, a wealth of research on structurally similar quinoline derivatives provides significant insights into its potential binding modes and affinities with various biological targets.

Quinoline scaffolds are recognized as privileged structures in medicinal chemistry due to their ability to interact with a wide array of biological targets. Docking studies on various quinoline derivatives have consistently demonstrated their potential to form stable complexes with enzymes and receptors implicated in a range of diseases. The binding affinity, often expressed as a negative value in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a more stable complex. For instance, studies on different quinoline derivatives have reported binding energies ranging from -5.3 to -10.3 kcal/mol against various protein targets, indicating favorable interactions.

The interactions stabilizing the ligand-protein complex are typically a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. The nitrogen atom in the quinoline ring and the hydroxyl group are key pharmacophoric features that can participate in hydrogen bonding with amino acid residues in the active site of a protein. The aromatic rings of the quinoline structure are also crucial for establishing π-π stacking and hydrophobic interactions with aromatic and aliphatic amino acid residues, respectively.

For this compound, it can be hypothesized that the hydroxyl group at the 6-position and the nitrogen atom of the quinoline ring would be primary sites for hydrogen bond formation with polar amino acid residues such as serine, threonine, and tyrosine. The methyl group at the 5-position may contribute to hydrophobic interactions within the binding pocket. The planar quinoline ring system is well-suited for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

A summary of representative binding affinities and interacting residues for various quinoline derivatives from a range of studies is presented in the table below to illustrate the potential interactions of the quinoline scaffold.

| Quinoline Derivative Class | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Quinoline-stilbenes | E. coli DNA gyraseB | -6.9 to -7.1 | Not Specified |

| 2H-thiopyrano[2,3-b]quinolines | CB1a | -5.3 to -6.1 | ILE-8, LYS-7, TRP-12 |

| Quinoline-pyrimidine hybrids | Not Specified | Not Specified | CYS133, ASP194 |

| 5,8-Quinolinedione-betulin hybrids | SARS-CoV-2 Mpro and PLpro | Not Specified | Not Specified |

This table presents data for various quinoline derivatives as specific data for this compound is not available.

These examples from the broader class of quinoline compounds underscore the therapeutic potential of this scaffold and suggest that this compound likely exhibits favorable binding characteristics to a range of biological targets, warranting further specific in silico and experimental investigation.

Topological Analyses (e.g., Bader Analysis, Hirshfeld Surface Analysis) for Intermolecular Bonding

Topological analyses are powerful computational methods used to investigate the nature of intermolecular interactions and bonding within a crystal structure. These methods provide a quantitative and visual understanding of how molecules pack in the solid state and the forces that govern this packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in crystalline materials. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze the different types of intermolecular contacts and their relative significance.

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, studies on analogous quinoline derivatives provide a clear picture of the expected intermolecular interactions. For these related compounds, the analyses consistently highlight the importance of hydrogen bonding and van der Waals forces in the crystal packing.

The dominant interactions are typically H···H contacts, which arise from the abundance of hydrogen atoms on the molecular surface. Other significant interactions include C-H···π, π-π stacking, and hydrogen bonds involving heteroatoms like oxygen and nitrogen. The presence of a hydroxyl group and a nitrogen atom in this compound strongly suggests that O-H···N or O-H···O hydrogen bonds would play a crucial role in its crystal packing, in addition to C-H···O interactions.

The following table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for several substituted quinoline derivatives, offering a comparative basis for understanding the potential interactions in this compound.

| Compound | H···H (%) | H···O/O···H (%) | H···C/C···H (%) | Other Significant Contacts (%) |

| Methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate rsc.org | 34.2 | 19.9 | 10.3 | H···Cl/Cl···H (12.8), C···C (9.7) |

| A pyran derivative containing a phenyl ring | 28.7 | 29.7 | 16.0 | H···N/N···H (12.9) |

| An indole (B1671886) derivative | 34.6 | > H/O | > H/C | H/Br, H/N |

This table presents data for various heterocyclic compounds to illustrate the typical contributions of intermolecular contacts, as specific data for this compound is not available.

The fingerprint plots derived from Hirshfeld surface analysis provide a two-dimensional representation of all intermolecular contacts. For quinoline derivatives, these plots typically show distinct spikes and wings that correspond to specific interactions like hydrogen bonds and π-π stacking, allowing for a detailed quantitative analysis of the crystal packing.

Bader Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wikipedia.orgamercrystalassn.orgias.ac.inwiley.compitt.eduyoutube.comresearchgate.netrsc.orgutexas.edu This "Bader analysis" allows for the calculation of atomic charges and the characterization of chemical bonds based on the topological properties of the electron density at bond critical points (BCPs). A BCP is a point between two nuclei where the electron density is a minimum along the internuclear path but a maximum in the perpendicular directions.

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the chemical bond. For a covalent bond, the electron density at the BCP is typically high, and the Laplacian is negative, indicating a concentration of charge. For closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, the electron density at the BCP is lower, and the Laplacian is positive, indicating a depletion of charge.

Although no specific Bader analysis of this compound has been reported, this methodology could be applied to:

Determine atomic charges: Calculate the net charge on each atom, providing insight into the molecule's reactivity and electrostatic potential.

Characterize intramolecular bonds: Analyze the C-C, C-N, C-O, and C-H bonds within the molecule to understand their covalent and ionic character.

Analyze intermolecular interactions: Identify and characterize the hydrogen bonds and other weak interactions that would be present in a dimer or a crystal lattice of this compound.

By applying Bader analysis, one could quantitatively assess the strength and nature of the O-H···N hydrogen bonds that are likely to be a defining feature of the intermolecular interactions of this compound.

Applications of 5 Methylquinolin 6 Ol in Advanced Materials and Catalysis

Utilization in Polymer Science and Functional Materials

Quinoline (B57606) and its derivatives have been recognized for their potential in creating polymers with enhanced properties and specific functionalities. While direct studies on polymers incorporating 5-Methylquinolin-6-ol are limited, the known characteristics of related quinoline-based polymers provide insights into its potential applications.

The incorporation of rigid aromatic structures like the quinoline moiety into polymer backbones is a well-established strategy to improve their thermal and mechanical properties. The planarity and rigidity of the quinoline ring can restrict the thermal motion of polymer chains, leading to higher glass transition temperatures (Tg) and enhanced thermal stability. Research on polyimides containing quinoline units, for instance, has demonstrated their ability to maintain structural integrity at elevated temperatures.

Table 1: Hypothetical Thermal and Mechanical Properties of a Polymer Functionalized with a Quinoline Derivative

| Property | Base Polymer | Quinoline-Functionalized Polymer |

| Glass Transition Temperature (Tg) | 150 °C | 185 °C |

| Decomposition Temperature (TGA, 5% weight loss) | 350 °C | 400 °C |

| Tensile Strength | 70 MPa | 95 MPa |

| Young's Modulus | 2.5 GPa | 3.2 GPa |

Note: This table presents illustrative data based on general trends observed in polymers functionalized with similar aromatic heterocyclic compounds, as direct experimental data for this compound is not available.

Quinoline-based polymers have shown promise in the field of electronics due to their optoelectronic properties. The conjugated π-system of the quinoline ring can facilitate charge transport, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific electronic properties can be tuned by modifying the substituents on the quinoline ring. The presence of the hydroxyl and methyl groups in this compound could influence the HOMO-LUMO energy levels of a polymer, thereby affecting its emission color and charge-carrying capabilities.

In the realm of functional coatings, quinoline derivatives have been investigated for their corrosion inhibition properties. The nitrogen and oxygen atoms in this compound can coordinate with metal surfaces, forming a protective layer that inhibits corrosion. Polymers functionalized with this compound could therefore be utilized to develop advanced anti-corrosion coatings.

Ligand Design and Coordination Chemistry

The nitrogen atom in the quinoline ring and the oxygen atom of the hydroxyl group in this compound make it an excellent candidate for a bidentate ligand in coordination chemistry.

Similar to the well-studied 8-hydroxyquinoline (B1678124), this compound can form stable chelate complexes with a wide range of metal ions. The formation of a five-membered ring upon coordination with a metal ion enhances the stability of the resulting complex. The methyl group at the 5-position can introduce steric and electronic effects that may influence the coordination geometry and the stability of the metal complexes compared to unsubstituted quinolinols. These complexes often exhibit distinct colors and spectroscopic properties, which can be useful for analytical applications.

The synthesis of metal complexes with this compound can typically be achieved by reacting the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized using various spectroscopic and analytical techniques to determine their structure and properties.

Table 2: Expected Characterization Data for a Transition Metal Complex of this compound (ML₂)

| Technique | Expected Observation |

| Elemental Analysis | Consistent with the proposed formula [M(C₁₀H₈NO)₂] |

| FT-IR Spectroscopy | Shift in the C=N and C-O stretching frequencies upon coordination. Disappearance of the broad O-H stretch of the free ligand. |

| UV-Vis Spectroscopy | Appearance of new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions. |

| ¹H NMR Spectroscopy | Shifts in the chemical shifts of the aromatic protons upon coordination to a diamagnetic metal ion. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the complex. |

Catalytic Applications

Metal complexes derived from quinoline-based ligands have demonstrated significant catalytic activity in various organic transformations. The electronic properties and the steric environment around the metal center, which are influenced by the ligand, play a crucial role in determining the catalytic efficacy.

While specific catalytic applications of this compound complexes are not extensively documented, complexes of similar quinoline derivatives have been successfully employed as catalysts in reactions such as oxidation, reduction, and carbon-carbon bond formation. For instance, vanadium complexes with methyl-substituted 8-hydroxyquinolines have shown high catalytic activity in the oxidation of hydrocarbons. cnr.it It is plausible that metal complexes of this compound could exhibit similar or even enhanced catalytic performance due to the specific electronic and steric effects of the methyl and hydroxyl groups. The design and synthesis of such complexes could lead to the development of novel and efficient catalysts for various chemical processes.

Role as an Organocatalyst or in Transition Metal Catalysis

The quinoline scaffold is significant in both organocatalysis and transition metal catalysis. Organocatalysis utilizes organic molecules to accelerate chemical reactions, offering an alternative to metal-based catalysts. mdpi.com In transition metal catalysis, the nitrogen atom in the quinoline ring acts as a chelating agent, enabling the formation of cyclometallated complexes with various transition metals. nih.gov This interaction is crucial for C-H activation and functionalization reactions. nih.gov

Research on quinoline derivatives demonstrates how structural modifications influence catalytic activity. For instance, the position of a methyl group on the quinoline ring can significantly direct the regioselectivity of a reaction. Studies involving rhodium complexes have shown that 5-methylquinoline (B1294701) directs C-H activation exclusively to the C2 position of the heteroaromatic ring, a different outcome compared to other isomers like 2-, 6-, and 7-methylquinoline (B44030) which preferentially activate the C4 position. This highlights the importance of specific structural analogs like this compound in guiding chemical transformations. The combination of organocatalysts with transition metals is also a powerful strategy in synthetic chemistry. researchgate.netresearchgate.netchemistryviews.org

Asymmetric Catalysis Involving this compound Scaffolds

The rigid and planar structure of the quinoline unit makes it an excellent scaffold for building larger, more complex molecular architectures used in asymmetric catalysis. Asymmetric catalysis is crucial for producing enantiomerically pure compounds, a significant demand in the pharmaceutical industry. mdpi.com

Quinoline-based scaffolds are incorporated into chiral catalysts, including superbases like peptidyl guanidines, to facilitate enantioselective transformations. nih.govresearchgate.net These catalysts rely on a well-defined three-dimensional structure to control the approach of reactants, thereby inducing stereoselectivity. nih.govresearchgate.net The development of new asymmetric catalytic methods is often driven by the need to synthesize complex molecules with specific stereochemistry, such as certain pharmaceutical ingredients. nih.govresearchgate.net The quinoline moiety can be functionalized at multiple sites, allowing for the attachment of other molecular fragments to create intricate catalyst systems designed for specific asymmetric reactions.

Corrosion Inhibition Mechanisms and Material Protection

Quinoline derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. abechem.comderpharmachemica.comrsc.org Their protective action stems from their ability to adsorb onto the metal surface, creating a barrier that isolates the metal from the corrosive medium. researchgate.netresearchgate.net The effectiveness of these organic inhibitors is influenced by their molecular structure, the presence of heteroatoms like nitrogen and oxygen, and their aromatic character. derpharmachemica.com